Ornithine-Methotrexate: A Technical Guide to Synthesis, Characterization, and Biological Evaluation
Ornithine-Methotrexate: A Technical Guide to Synthesis, Characterization, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of ornithine-methotrexate, a potent analogue of the widely used anticancer drug methotrexate (B535133). This document details experimental protocols, data presentation, and the underlying biological pathways, offering a valuable resource for researchers in oncology and medicinal chemistry.
Introduction
Methotrexate (MTX) is a cornerstone of chemotherapy, functioning as a folate antagonist to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular replication.[1] However, its therapeutic efficacy can be limited by issues such as drug resistance and cellular uptake. The conjugation of methotrexate with amino acids like L-ornithine presents a promising strategy to potentially enhance its pharmacological properties, including improved cellular uptake and altered biological activity. This guide outlines the synthesis of Nα-(4-amino-4-deoxy-N10-methylpteroyl)-L-ornithine (ornithine-methotrexate) and provides detailed methodologies for its characterization and biological assessment.
Synthesis of Ornithine-Methotrexate
The synthesis of ornithine-methotrexate involves the coupling of 4-amino-4-deoxy-N10-methylpteroic acid (a derivative of the methotrexate core) with a protected L-ornithine ester, followed by deprotection.
Experimental Protocol: Synthesis
Materials:
-
4-amino-4-deoxy-N10-methylpteroic acid
-
Nδ-tert-butoxycarbonyl-L-ornithine methyl ester
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
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Dimethylformamide (DMF)
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
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Diethyl ether
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Sodium bicarbonate (NaHCO₃) solution
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Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
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Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of Pteroic Acid: Dissolve 4-amino-4-deoxy-N10-methylpteroic acid (1 equivalent) and N-Hydroxysuccinimide (NHS, 1.1 equivalents) in anhydrous Dimethylformamide (DMF). Cool the solution to 0°C in an ice bath. Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equivalents) dissolved in a small amount of DMF dropwise to the solution. Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight. The formation of the NHS-ester of the pteroic acid derivative occurs.
-
Coupling Reaction: In a separate flask, dissolve Nδ-tert-butoxycarbonyl-L-ornithine methyl ester (1.2 equivalents) in anhydrous DMF. Add this solution to the activated pteroic acid mixture from step 1. Let the reaction proceed at room temperature for 24 hours with continuous stirring.
-
Work-up and Purification of Protected Conjugate: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Dilute the filtrate with ethyl acetate (B1210297) and wash successively with 5% sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain the protected ornithine-methotrexate conjugate.
-
Deprotection: Dissolve the purified protected conjugate in a mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) (e.g., 1:1 v/v). Stir the solution at room temperature for 2-4 hours to remove the Boc protecting group. Monitor the reaction by thin-layer chromatography (TLC).
-
Final Product Isolation: Once the deprotection is complete, remove the solvent and excess TFA under reduced pressure. Precipitate the final product, ornithine-methotrexate, by adding cold diethyl ether. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Characterization of Ornithine-Methotrexate
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized ornithine-methotrexate conjugate.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized compound and for its quantification.
Experimental Protocol: HPLC Analysis
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Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid is commonly used. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase or a suitable solvent like DMSO.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized ornithine-methotrexate and to study its fragmentation pattern for structural elucidation.
Experimental Protocol: LC-MS/MS Analysis
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Instrumentation: Liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
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Mass Analysis: Full scan analysis to determine the [M+H]⁺ ion and product ion scan (MS/MS) of the parent ion to observe fragmentation.
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Expected [M+H]⁺: The expected molecular weight of ornithine-methotrexate (C₂₅H₃₂N₈O₅) is 524.6 g/mol . The expected [M+H]⁺ ion would be m/z 525.25.
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Fragmentation Pattern: The fragmentation of ornithine-methotrexate is expected to show characteristic losses corresponding to the ornithine side chain and cleavage of the pteridine (B1203161) ring, similar to methotrexate. The presence of ornithine will introduce unique fragmentation pathways that can be used for its identification.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are vital for the structural confirmation of the synthesized conjugate.
Experimental Protocol: NMR Spectroscopy
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Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterium (B1214612) oxide (D₂O).
-
Analysis:
-
¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the pteroic acid moiety, the methyl group on the nitrogen, and the aliphatic protons of the ornithine side chain.
-
¹³C NMR: The spectrum will show distinct signals for the carbonyl carbons of the amide and carboxylic acid groups, as well as the aromatic and aliphatic carbons.
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Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Ornithine-Methotrexate (in DMSO-d₆)
| Assignment | ¹H Chemical Shift (Predicted) | ¹³C Chemical Shift (Predicted) |
| Pteridine Ring Protons | 7.5 - 8.5 | 145 - 165 |
| Benzoyl Ring Protons | 6.8 - 7.8 | 110 - 150 |
| Ornithine α-CH | 4.2 - 4.5 | 52 - 55 |
| Ornithine β, γ-CH₂ | 1.5 - 2.0 | 25 - 30 |
| Ornithine δ-CH₂ | 2.8 - 3.1 | 38 - 41 |
| N-CH₃ | 3.2 - 3.4 | 33 - 36 |
| Amide NH | 8.0 - 8.5 | - |
| Carboxyl OH | 12.0 - 13.0 | 170 - 175 |
| Amine NH₂/NH₃⁺ | 7.0 - 8.0 | - |
Note: These are predicted values and may vary based on experimental conditions.
Biological Evaluation
The biological activity of ornithine-methotrexate is primarily assessed through its ability to inhibit DHFR and its cytotoxic effects on cancer cell lines.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay determines the potency of the synthesized compound in inhibiting its primary molecular target.
Experimental Protocol: DHFR Inhibition Assay
-
Reagents: Purified DHFR enzyme, dihydrofolic acid (DHF) as the substrate, NADPH as a cofactor, and a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).
-
Procedure: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of DHF to tetrahydrofolate (THF) by DHFR.
-
Assay Setup: In a 96-well plate, add the buffer, NADPH, and varying concentrations of the inhibitor (ornithine-methotrexate) or methotrexate (as a positive control).
-
Enzyme Addition: Initiate the reaction by adding the DHFR enzyme.
-
Substrate Addition: After a short pre-incubation, add the DHF substrate to start the reaction.
-
Measurement: Immediately measure the absorbance at 340 nm in a kinetic mode for a set period (e.g., 10-20 minutes).
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Table 2: Representative DHFR Inhibition Data
| Compound | IC₅₀ (nM) |
| Methotrexate | 5 - 15 |
| Ornithine-Methotrexate | To be determined experimentally |
| Aminopterin | 1 - 5 |
Note: IC₅₀ values can vary depending on the source of the DHFR enzyme and assay conditions.[7]
In Vitro Cytotoxicity Assay
The MTT assay is a colorimetric assay used to assess the cytotoxic effect of the compound on cancer cell lines.
Experimental Protocol: MTT Assay
-
Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in appropriate media.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of ornithine-methotrexate, methotrexate, and a vehicle control for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.[8]
Signaling Pathways and Experimental Workflows
Folate Signaling Pathway
Methotrexate and its analogues primarily exert their effect by disrupting the folate metabolic pathway.
The diagram above illustrates how ornithine-methotrexate, like methotrexate, is expected to inhibit DHFR, thereby blocking the conversion of DHF to THF. This depletion of THF pools disrupts the synthesis of purines and thymidylate, which are essential precursors for DNA synthesis, ultimately leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[9]
Potential Involvement of the JAK/STAT Pathway
Recent studies have suggested that methotrexate may also exert its effects through the inhibition of the JAK/STAT signaling pathway, which is often dysregulated in cancer and inflammatory diseases.[10][11][12][13]
This diagram depicts the canonical JAK/STAT pathway. It is hypothesized that ornithine-methotrexate may inhibit JAK phosphorylation, thereby preventing the subsequent phosphorylation and activation of STAT proteins. This would block their translocation to the nucleus and inhibit the transcription of target genes involved in cell proliferation and inflammation. Further investigation is required to confirm the direct effect of the ornithine conjugate on this pathway.
Experimental Workflow
The following workflow outlines the key stages in the synthesis and evaluation of ornithine-methotrexate.
This workflow provides a logical progression from the initial synthesis and purification of the compound, through its rigorous characterization, to the comprehensive assessment of its biological activity and potential mechanisms of action.
Conclusion
This technical guide provides a detailed framework for the synthesis, characterization, and biological evaluation of ornithine-methotrexate. The provided protocols and conceptual diagrams are intended to serve as a valuable resource for researchers aiming to explore the potential of this and other methotrexate analogues in the development of novel anticancer therapeutics. The systematic approach outlined here will facilitate the reproducible synthesis and thorough evaluation of such compounds, contributing to the advancement of cancer chemotherapy.
References
- 1. Effect of genetic polymorphisms in the folate pathway on methotrexate therapy in rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. brieflands.com [brieflands.com]
- 5. Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Methotrexate analogues. 33. N delta-acyl-N alpha-(4-amino-4-deoxypteroyl)-L-ornithine derivatives: synthesis and in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. imrpress.com [imrpress.com]
- 10. S-EPMC4489434 - Methotrexate Is a JAK/STAT Pathway Inhibitor. - OmicsDI [omicsdi.org]
- 11. Methotrexate Is a JAK/STAT Pathway Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methotrexate Is a JAK/STAT Pathway Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methotrexate Is a JAK/STAT Pathway Inhibitor | PLOS One [journals.plos.org]
